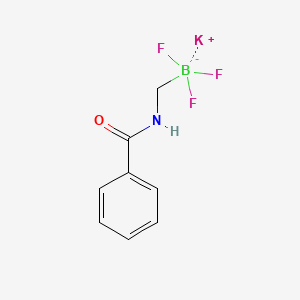

![molecular formula C6H3BrClN3 B577561 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1211536-93-4](/img/structure/B577561.png)

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features both bromine and chlorine substituents on a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Aplicaciones Científicas De Investigación

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules with potential anticancer, antiviral, and antibacterial properties.

Chemical Biology: The compound is used in the development of chemical probes to study biological pathways and molecular targets.

Material Science: It can be incorporated into organic electronic materials and polymers to enhance their properties.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is the Cyclin-Dependent Kinase (CDK4/6) . CDK4/6 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Mode of Action

This compound acts as a selective inhibitor of CDK4/6 . It binds to these kinases, preventing them from phosphorylating and inactivating the retinoblastoma (Rb) protein. The unphosphorylated Rb protein halts cell cycle progression by inhibiting the activity of E2F transcription factors, which are necessary for the transition from the G1 to S phase of the cell cycle .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK4/6, it prevents the phosphorylation of the Rb protein, leading to cell cycle arrest at the G1 phase . This disrupts the normal progression of the cell cycle, preventing the replication of DNA and the division of cells, particularly in cancer cells that rely on rapid and uncontrolled cell division .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation , particularly in cancer cells . By halting the cell cycle, it prevents the replication and division of cells, which can lead to the shrinkage of tumors and the slowing of cancer progression .

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds, such as 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, can bind to enzymes like DNA gyrase and RNA polymerase . This suggests that 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine might also interact with these or other enzymes, proteins, and biomolecules, influencing biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

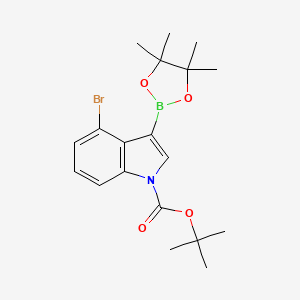

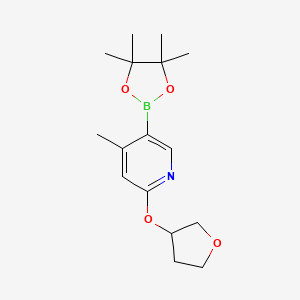

The synthesis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the halogenation of a pyrrolopyrimidine precursor. One common method includes the bromination and chlorination of pyrrolo[3,2-d]pyrimidine using bromine and chlorine sources under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

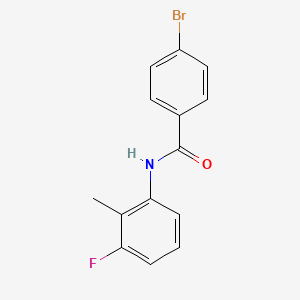

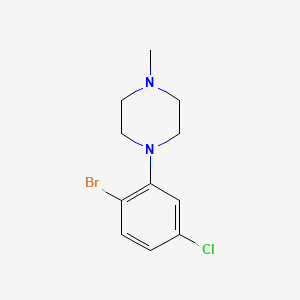

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Cross-Coupling Reactions: Palladium or copper catalysts are often used in the presence of ligands and bases to facilitate the coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyrimidine, while a Suzuki coupling reaction can produce a biaryl derivative .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Similar structure but lacks the bromine substituent.

5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a tosyl group in addition to the bromine and chlorine substituents.

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Contains two chlorine atoms instead of one bromine and one chlorine.

Uniqueness

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications and enhances its potential as a versatile building block in drug discovery .

Propiedades

IUPAC Name |

6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPTWTNEWAVBBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1N=CN=C2Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716576 |

Source

|

| Record name | 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211536-93-4 |

Source

|

| Record name | 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine](/img/structure/B577480.png)

![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)

![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)

![(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B577498.png)